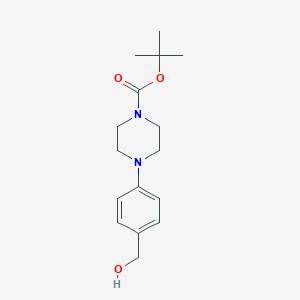

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O3. It is a derivative of piperazine, a heterocyclic organic compound, and is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of 4-(hydroxymethyl)phenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce various alcohols or amines .

Applications De Recherche Scientifique

Targeted Protein Degradation

One of the prominent applications of tert-butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce the degradation of specific proteins within cells. The compound serves as a semi-flexible linker that can influence the orientation of the degrader, thereby optimizing its efficacy and drug-like properties .

Pharmacological Studies

Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant biological activities. These include:

- Antiparasitic Activity : Studies have shown that related compounds can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness, by targeting specific enzymes like N-myristoyltransferase (NMT) .

- Potential Anticancer Properties : The compound's structural features may allow it to interact with various cancer-related targets, making it a candidate for further investigation in oncology .

Drug Design and Optimization

The compound's unique structure allows for modifications that can enhance its potency and selectivity against target proteins. Structure-activity relationship (SAR) studies have been conducted to identify optimal substitutions that improve pharmacokinetic properties while maintaining efficacy against specific biological targets .

Case Study 1: PROTAC Development

In a recent study, researchers utilized this compound as part of a PROTAC strategy aimed at degrading an oncogenic protein. The study highlighted how modifications to the linker influenced the binding affinity and degradation efficiency of the target protein, demonstrating the compound's versatility in drug development applications .

Case Study 2: Antiparasitic Research

Another investigation focused on the antiparasitic potential of piperazine derivatives, including this compound. The results indicated promising activity against T. brucei, with specific emphasis on optimizing the pharmacophore for increased brain penetration—an essential factor for treating central nervous system infections .

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a piperazine ring.

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another similar compound with a hydroxyethyl group instead of a hydroxymethyl group.

Uniqueness

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in both research and industrial applications .

Activité Biologique

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate (CAS: 158985-37-6) is a compound of significant interest in medicinal chemistry, particularly for its potential applications in drug development. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C16H24N2O3

- Molecular Weight : 292.38 g/mol

- IUPAC Name : tert-butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate

- Synonyms : Various synonyms include 4-4-n-boc-piperazinyl benzyl alcohol and others .

The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been noted for its role as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which facilitates targeted protein degradation. This property may enhance the efficacy of drugs by promoting the degradation of specific proteins involved in disease processes .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Inhibition of Kinases : Some studies have shown that piperazine derivatives can inhibit specific kinases, contributing to their potential as anticancer agents. For instance, related compounds demonstrated selectivity for CDK4/6 kinases, which are critical in cell cycle regulation .

- Neuropharmacological Effects : The piperazine moiety is often linked with neuroactive properties. Compounds containing this structure have been investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders .

- Antimicrobial Activity : Certain analogs have shown promising antimicrobial properties, suggesting potential use in developing new antibiotics or antifungal agents. The hydroxymethyl group may enhance solubility and bioactivity against microbial targets .

Case Study 1: PROTAC Development

In a study focusing on targeted protein degradation, this compound was utilized as a linker in the design of bifunctional degraders. The incorporation of this compound improved the orientation and stability of the degrader complexes, leading to enhanced efficacy in degrading specific target proteins associated with cancer .

Case Study 2: Kinase Inhibition

Research involving related piperazine compounds reported significant inhibition of CDK4/6 with IC50 values in the subnanomolar range. This highlights the potential for developing potent anticancer therapies based on the structural framework provided by this compound .

Research Findings Summary

Propriétés

IUPAC Name |

tert-butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,19H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKYXTXYWJKTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383730 | |

| Record name | tert-Butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158985-37-6 | |

| Record name | 1,1-Dimethylethyl 4-[4-(hydroxymethyl)phenyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158985-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.